AMMONIUM COPPER(II) SULFATE HEXAHYDRATE AMMONIUM COPPER(II) SULFATE HEXAHYDRATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820785
InChI: InChI=1S/Cu.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2
SMILES: N.O.OS(=O)(=O)O.[Cu]
Molecular Formula: CuH7NO5S
Molecular Weight: 196.67 g/mol

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE

CAS No.:

Cat. No.: VC13820785

Molecular Formula: CuH7NO5S

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE -

Specification

Molecular Formula CuH7NO5S
Molecular Weight 196.67 g/mol
IUPAC Name azane;copper;sulfuric acid;hydrate
Standard InChI InChI=1S/Cu.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2
Standard InChI Key GOIMHVBXFUCBAM-UHFFFAOYSA-N
SMILES N.O.OS(=O)(=O)O.[Cu]
Canonical SMILES N.O.OS(=O)(=O)O.[Cu]

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Stoichiometry

Ammonium copper(II) sulfate hexahydrate is defined by the chemical formula (NH4)2Cu(SO4)26H2O(\text{NH}_4)_2\text{Cu}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}, with a molar mass of 399.83 g/mol in its hydrated form . The anhydrous variant ((NH4)2Cu(SO4)2\text{(NH}_4)_2\text{Cu}(\text{SO}_4)_2) has a molar mass of 291.75 g/mol . The compound crystallizes as a hexahydrate under ambient conditions, with six water molecules coordinating the copper(II) ion in an octahedral geometry .

Crystal System and Lattice Parameters

The hexahydrate adopts a monoclinic crystal system (P21/cP2_1/c space group) with lattice parameters a=6.3016 A˚a = 6.3016\ \text{Å}, b=12.3795 A˚b = 12.3795\ \text{Å}, c=9.2105 A˚c = 9.2105\ \text{Å}, and angles α=γ=90\alpha = \gamma = 90^\circ, β=106.118\beta = 106.118^\circ . This structure facilitates extensive hydrogen bonding between ammonium ions, sulfate groups, and coordinated water molecules, stabilizing the lattice .

Table 1: Crystallographic Data

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Volume684.7 ų
Density (hexahydrate)1.921 g/cm³

Jahn-Teller Distortion and Temperature Dependence

The Cu(II) center exhibits a dynamic Jahn-Teller distortion, where the octahedral coordination elongates along one axis. Neutron diffraction studies reveal that the equatorial Cu–O bonds (2.00–2.05 Å) are shorter than the axial bonds (2.40–2.45 Å) at 100 K . As temperature increases to 321 K, the axial bonds contract by ~0.15 Å due to thermal population of higher-energy orbital states, reducing distortion . This behavior is modulated by cooperative interactions within the hydrogen-bonding network, as demonstrated by EPR spectroscopy .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via stoichiometric reaction of copper(II) sulfate pentahydrate (CuSO45H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O}) and ammonium sulfate ((NH4)2SO4\text{(NH}_4)_2\text{SO}_4) in hot aqueous solution :

CuSO45H2O+(NH4)2SO4(NH4)2Cu(SO4)26H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O} + (\text{NH}_4)_2\text{SO}_4 \rightarrow (\text{NH}_4)_2\text{Cu}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O} \downarrow

Table 2: Stoichiometric Ratios for Synthesis

ReactantMass (g per 100 g product)
CuSO45H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O}62.45
(NH4)2SO4(\text{NH}_4)_2\text{SO}_433.05

Dissolution of reactants in separate hot solutions (~80°C), followed by mixing and slow cooling to 20°C, yields light-blue hexagonal crystals . Ethanol washing removes residual sulfates, enhancing purity .

Industrial Crystallization Techniques

Large-scale production employs continuous crystallization reactors with controlled cooling rates (0.5–1.0°C/min) and seed crystals to regulate particle size . Post-synthesis, crystals are vacuum-dried at 40°C to prevent dehydration .

Physical and Chemical Properties

Thermal Stability and Dehydration

Thermogravimetric analysis (TGA) shows three mass loss events:

  • Dehydration (50–150°C): Loss of six H₂O molecules (27.0% mass loss).

  • Ammonia Evolution (200–300°C): Decomposition of NH4+\text{NH}_4^+ to NH₃ (12.5% loss).

  • Sulfate Decomposition (>600°C): Release of SO₃ gas.

Spectroscopic Features

  • UV-Vis: A broad absorption band at 800 nm (ε=12 L mol1 cm1\varepsilon = 12\ \text{L mol}^{-1}\ \text{cm}^{-1}) corresponds to the d-dd\text{-}d transition of Cu²⁺ in octahedral symmetry.

  • FTIR: Peaks at 1100 cm⁻¹ (νasym(SO42)\nu_{\text{asym}}(\text{SO}_4^{2-})) and 1400 cm⁻¹ (δ(NH4+)\delta(\text{NH}_4^+)) confirm sulfate and ammonium presence.

Applications in Science and Industry

Educational Crystal Growth

The compound’s rapid crystallization kinetics (72–96 hours for 1 cm³ crystals) and vivid blue color make it ideal for teaching lattice formation and symmetry .

Electroplating and Surface Treatment

Copper(II) ions serve as charge carriers in sulfate-based electroplating baths, depositing adherent Cu layers at current densities of 50–100 mA/cm² .

Agricultural Fungicides

Field trials demonstrate 85% efficacy against Phytophthora infestans in potatoes at 0.2% (w/v) spray concentrations, leveraging Cu²⁺’s antimicrobial activity .

Recent Research Advances

Cooperative Jahn-Teller Dynamics

Variable-temperature XRD studies (100–321 K) reveal that hydrogen bonding between NH4+\text{NH}_4^+ and SO42\text{SO}_4^{2-} mediates long-range Jahn-Teller distortions, enabling collective structural transitions . This cooperativity explains the anomalous temperature dependence of EPR g-values in pure crystals versus Cu²⁺-doped Zn analogues .

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